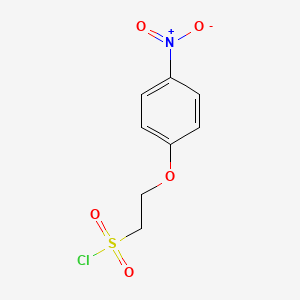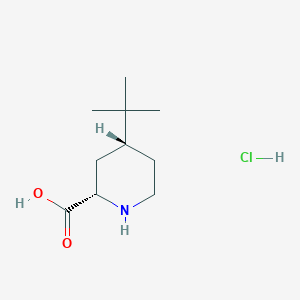
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters are responsible for the removal of glutamate from the synaptic cleft, which is essential for maintaining proper neurotransmission. The inhibition of glutamate transporters has been shown to have therapeutic potential in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
Target of Action
It’s known that compounds within the class of 2,3-dihydro-5-benzofuranamines, which this compound likely belongs to, have been developed for the treatment of traumatic and ischemic central nervous system (cns) injury . These compounds are extremely effective inhibitors of lipid peroxidation .
Mode of Action
It’s known that compounds within this class antagonize excitatory behavior coupled with peroxidative injury . This suggests that the compound might interact with its targets to inhibit lipid peroxidation, thereby reducing oxidative stress and excitatory behavior in the CNS.
Result of Action
Given its potential role in inhibiting lipid peroxidation, it can be inferred that the compound may help to reduce oxidative stress and excitatory behavior in the cns, which could be beneficial in the treatment of traumatic and ischemic cns injuries .
Advantages and Limitations for Lab Experiments
One advantage of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide is its selectivity for glutamate transporters, which allows for the specific inhibition of glutamate uptake without affecting other neurotransmitter systems. However, this compound has limited solubility in water, which can make it difficult to use in certain experimental protocols. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in certain experimental paradigms.
Future Directions
There are several potential future directions for the study of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Another area of interest is the investigation of the long-term effects of this compound on neuronal function and behavior. Additionally, the therapeutic potential of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of ongoing research.
Synthesis Methods
The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide involves several steps. The first step is the preparation of 2-(2,3-dihydrobenzofuran-5-yl)ethanol, which is achieved through a Grignard reaction between 2,3-dihydrobenzofuran and ethyl magnesium bromide. The second step is the protection of the hydroxyl group using a tert-butyldimethylsilyl (TBDMS) group. The third step involves the reaction of the protected alcohol with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to form this compound.
Scientific Research Applications
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that this compound is a potent and selective inhibitor of glutamate transporters, with IC50 values in the nanomolar range. In vivo studies have demonstrated that this compound can effectively reduce seizure activity in animal models of epilepsy.
properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c19-18(20,21)14-3-1-2-13(9-14)17(24)22-10-15(23)11-4-5-16-12(8-11)6-7-25-16/h1-5,8-9,15,23H,6-7,10H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCYJQMBLGMFMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline](/img/structure/B2380266.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2380272.png)

![1-(3-Isopropoxyphenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380276.png)
![4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2380277.png)



![4-(tert-butyl)-N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide](/img/structure/B2380282.png)
![1-(2-Ethoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2380283.png)